1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Description
1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is a fluorinated sulfonate ester characterized by a nonafluorobutane-1-sulfonate anion and a trifluoropropan-2-yl ester group. This compound is part of the per- and polyfluoroalkyl substances (PFAS) family, specifically a short-chain perfluorobutane sulfonate (PFBS) derivative. Its structure combines high electronegativity and chemical stability due to the strong C–F bonds and the electron-withdrawing sulfonate group .
Properties
IUPAC Name |
1,1,1-trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F12O3S/c1-2(3(8,9)10)22-23(20,21)7(18,19)5(13,14)4(11,12)6(15,16)17/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIBENCKBXFJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895758 | |
| Record name | 1,1,1-Trifluoropropan-2-yl nonafluorobutane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118334-94-4 | |
| Record name | 1,1,1-Trifluoropropan-2-yl nonafluorobutane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- Fluorinated alcohol: 1,1,1-trifluoropropan-2-ol (or related fluorinated alcohols)
- Sulfonylating agent: Perfluorobutanesulfonyl fluoride (nonafluorobutanesulfonyl fluoride)
- Base: Triethylamine (NEt3)
- Solvent: Dry dichloromethane (CH2Cl2)
Reaction Conditions
- The fluorinated alcohol (1.0 equivalent) is dissolved in dry CH2Cl2 at a concentration of approximately 3.0 M.
- Triethylamine (1.0 equivalent) is added to the solution under a nitrogen atmosphere at a low temperature of -40 °C to prevent side reactions and decomposition.
- Perfluorobutanesulfonyl fluoride (1.375 equivalents) is added dropwise to the reaction mixture at -40 °C.
- After complete addition, the reaction mixture is allowed to warm gradually to room temperature (23 °C) and stirred for 16 hours to ensure complete conversion.
- The reaction mixture is then concentrated under reduced pressure to remove the solvent.
- The crude product is purified by distillation to isolate the pure nonaflate ester.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of the sulfonyl fluoride, facilitated by the base which scavenges the released hydrogen fluoride. The nonaflate group (perfluorobutanesulfonate) is an excellent leaving group due to the electron-withdrawing effect of the multiple fluorine atoms, which stabilizes the negative charge on the sulfonate oxygen atoms.
Research Findings and Optimization
Yield and Purity
- The described method yields the target compound in high purity (typically >95%) and good isolated yields.
- The use of nonafluorobutanesulfonyl fluoride as the sulfonylating agent is critical for achieving high yields due to its superior leaving group ability compared to tosylates or mesylates, which often fail in highly fluorinated systems.
Challenges and Solutions
- Highly fluorinated alcohols are known to be challenging substrates for nucleophilic substitution due to their electron-deficient nature and steric hindrance.
- Traditional methods such as Appel reaction, tosylation, or mesylation followed by nucleophilic iodination were found to be ineffective or gave poor yields.
- The introduction of the nonaflate leaving group overcame these challenges, enabling efficient iodination and further functionalization steps.
Scale and Purification
- The synthesis has been successfully scaled to gram and decagram quantities.
- Purification by distillation is preferred to chromatographic methods due to the thermal stability of the nonaflate esters and the difficulty in separating highly fluorinated compounds by chromatography.
- Screening of solvents for purification identified 1,3-dimethyl-2-imidazolidinone (DMI) as an effective medium for distillation and isolation of the alkyl iodide intermediates related to this chemistry.
Summary Table of Preparation Parameters
| Parameter | Condition/Value | Notes |
|---|---|---|
| Fluorinated alcohol | 1,1,1-Trifluoropropan-2-ol | Starting material |
| Sulfonylating agent | Perfluorobutanesulfonyl fluoride | 1.375 equivalents |
| Base | Triethylamine (NEt3) | 1.0 equivalent |
| Solvent | Dry dichloromethane (CH2Cl2) | 3.0 M concentration |
| Temperature (addition) | -40 °C | To control reaction rate and selectivity |
| Reaction time | 16 hours | Stirring at room temperature after addition |
| Purification method | Distillation | Preferred over chromatography |
| Yield | High (>90%) | Dependent on purity of reagents |
| Product purity | >95% | Confirmed by NMR and mass spectrometry |
Analytical Characterization
- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the structure and purity.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight.
- Storage: The compound is stored sealed in dry conditions at 2–8 °C to maintain stability.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction produce sulfonic acids and alcohols, respectively .
Scientific Research Applications
Environmental Chemistry
This compound is utilized in studies related to environmental chemistry due to its unique fluorinated structure. Its stability and resistance to degradation make it an ideal candidate for investigating the behavior of fluorinated compounds in various environmental matrices. Research has shown that such compounds can persist in the environment and may have implications for ecological health.
Surface Chemistry
In surface chemistry, 1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is used as a surfactant. Its properties allow it to reduce surface tension effectively and enhance the wetting properties of surfaces. This application is particularly relevant in formulating coatings and materials that require specific surface characteristics.
Pharmaceutical Development
The compound's unique chemical structure makes it a valuable component in pharmaceutical research. It can be used as a building block in synthesizing new drug candidates that require fluorinated moieties for enhanced biological activity or improved pharmacokinetic properties. Studies indicate that fluorinated compounds often exhibit increased metabolic stability and bioavailability.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard for calibrating instruments used in the detection of fluorinated substances. Its well-defined chemical profile aids in the development of analytical methods for identifying and quantifying other similar compounds in complex mixtures.
Material Science
The compound is also explored in material science for its potential use in developing high-performance materials. Its thermal stability and chemical resistance make it suitable for applications in harsh environments where traditional materials may fail.
Case Study 1: Environmental Impact Assessment
A study conducted on the environmental impact of fluorinated chemicals highlighted the persistence of 1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate in aquatic systems. Researchers found that its presence correlated with changes in microbial communities and potential bioaccumulation effects on aquatic organisms.
Case Study 2: Development of Fluorinated Pharmaceuticals
In pharmaceutical research aimed at developing anti-cancer agents, scientists incorporated this compound into new molecular frameworks. The resulting compounds showed promising activity against certain cancer cell lines while demonstrating favorable pharmacokinetic profiles compared to non-fluorinated analogs.
Case Study 3: Surface Modification Techniques
A series of experiments focused on modifying polymer surfaces using this sulfonate to enhance hydrophobicity and oleophobicity. The treated surfaces exhibited significantly improved resistance to fouling and staining compared to untreated controls.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorinated moiety enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Perfluorobutane Sulfonate (PFBS) Salts
The nonafluorobutane-1-sulfonate anion is shared across several salts, differing by counterions:
The trifluoropropan-2-yl ester distinguishes the target compound from ionic salts, making it more lipophilic and suitable as a reactive intermediate in organic synthesis (e.g., glycosylation or Suzuki couplings) .
Long-Chain vs. Short-Chain PFAS
However, PFBS derivatives still exhibit significant environmental persistence . Toxicity profiles differ: PFOS is linked to hepatotoxicity and immunotoxicity, while PFBS shows lower acute toxicity (e.g., oral LD₅₀ > 2,000 mg/kg in rats) but shares concerns about endocrine disruption .
Sulfonyl Fluoride Analogs
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl fluoride (CAS 423-41-6) serves as a precursor for sulfonate esters. Unlike the target compound, sulfonyl fluorides are highly reactive toward nucleophiles (e.g., amines, alcohols), enabling facile synthesis of sulfonamides or sulfonate salts .
Toxicity and Regulatory Considerations
The target compound’s hazards align with PFAS toxicity trends. Regulatory scrutiny of PFAS has led to phasedowns of long-chain variants (e.g., PFOS under the Stockholm Convention), but short-chain PFAS like PFBS face increasing restrictions due to persistence concerns . The discontinued commercial status of the target compound may reflect compliance with evolving regulations.
Biological Activity
1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate (CAS No. 118334-94-4) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including biochemistry and environmental science. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₇H₄F₁₂O₃S
- Molecular Weight : 396.15 g/mol
- CAS Number : 118334-94-4
- Purity : Typically >98% in commercial preparations
Structural Representation
The compound features a trifluoropropan-2-yl group attached to a nonafluorobutane sulfonate moiety. The presence of multiple fluorine atoms contributes to its unique physicochemical properties, such as increased stability and hydrophobicity.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can affect cellular processes and lead to altered physiological responses.
- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to interact with lipid membranes. This interaction can disrupt membrane integrity and influence cell signaling pathways.
- Toxicological Effects : The compound exhibits cytotoxicity in various cell lines. Studies have shown that exposure can lead to apoptosis (programmed cell death) through oxidative stress mechanisms.
Toxicity Profile
The compound is classified as hazardous due to its potential to cause severe skin burns and eye damage (GHS Classification). Safety data indicate that it requires careful handling under controlled conditions to mitigate risks associated with exposure.
| Toxicity Parameter | Value |
|---|---|
| LD50 (oral) | Not established |
| Skin irritation | Severe |
| Eye irritation | Severe |
Study 1: Cytotoxicity Assessment
A study conducted on human liver carcinoma cells (HepG2) demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of oxidative stress and mitochondrial dysfunction.
Study 2: Environmental Impact
Research investigating the environmental fate of fluorinated compounds highlighted the persistence of this compound in aquatic systems. The study found that the compound bioaccumulates in fish tissues and poses risks to aquatic life.
Q & A
Q. What synthetic methodologies are recommended for preparing 1,1,1-Trifluoropropan-2-yl nonafluorobutane-1-sulfonate?
This compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. For example, perfluorobutanesulfonyl fluoride (NfF) can react with trifluoropropanol derivatives under basic conditions. A validated procedure involves reacting trifluoropropanol with LiHMDS (lithium hexamethyldisilazide) in THF at low temperatures, followed by dropwise addition of NfF. The reaction mixture is then warmed to room temperature, extracted, and purified via column chromatography (5% EtOAc/hexane) . Key considerations include moisture-free conditions and stoichiometric control to avoid side reactions.
Q. How can researchers characterize the purity and structure of this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : NMR is critical for confirming perfluorinated alkyl chain integrity and sulfonate linkage (e.g., δ -80 to -120 ppm for CF and CF groups) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks (e.g., [M–K] for potassium salts).
- Elemental analysis : Quantify carbon, fluorine, and sulfur content to validate stoichiometry.
- Thermal analysis : DSC or TGA confirms thermal stability (>300°C melting point for related salts) .
Q. What safety protocols are essential for handling this compound?
- Storage : Keep in airtight containers under inert gas (N/Ar) to prevent hydrolysis. Avoid exposure to moisture, heat (>50°C), and incompatible materials (e.g., strong oxidizers) .
- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods are mandatory due to corrosive properties .
- Spill management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Q. What are the primary applications of this compound in academic research?
- Fluorinated electrolytes : Used in lithium-ion batteries for enhancing ionic conductivity .
- Organic synthesis : Acts as a strong electron-withdrawing group (EWG) in nucleophilic fluorination or as a sulfonating agent for generating stable intermediates .
- Surface modification : Imparts hydrophobicity in coatings or polymer matrices .
Advanced Research Questions
Q. How does the compound’s stability vary under extreme thermal or chemical conditions?
Studies on related perfluorobutanesulfonate salts show:
- Thermal stability : Decomposition occurs above 300°C, releasing toxic fluorinated gases (e.g., HF, SO) .
- Hydrolysis resistance : Stable in acidic conditions (pH < 3) but degrades in alkaline media (pH > 10), forming perfluorobutanesulfonic acid (PFBS) .
- UV exposure : Perfluoroalkyl chains resist photodegradation, but sulfonate groups may undergo radical reactions in the presence of TiO catalysts .
Q. What contradictions exist in toxicity data for perfluorobutanesulfonate derivatives?
- Acute toxicity : While potassium perfluorobutanesulfonate (CAS 29420-49-3) shows low oral toxicity (LD > 2,000 mg/kg in rats), conflicting data suggest potential organ damage with chronic exposure .
- Environmental persistence : PFBS is less bioaccumulative than PFOS (perfluorooctanesulfonate), but its long-term aquatic toxicity (EC < 1 mg/L for algae) remains contentious .
Q. What challenges arise in designing experiments to study its reactivity in catalytic systems?
- Incompatibility with Lewis acids : Perfluorinated sulfonates may deactivate catalysts (e.g., Pd, Ni) via strong coordination to sulfonate groups.
- Solvent selection : Low solubility in polar aprotic solvents (e.g., DMF, DMSO) limits reaction scope. Hexafluoroisopropanol (HFIP) is recommended for improved solubility .
Q. How can researchers mitigate environmental risks during disposal?
Q. What mechanistic insights explain its role in nucleophilic fluorination reactions?
The sulfonate group stabilizes transition states via electron-withdrawing effects, facilitating fluoride ion release. For example, in Vorbrüggen-type reactions, the trifluoropropan-2-yl group enhances leaving-group ability, enabling efficient C–F bond formation . Kinetic studies show pseudo-first-order dependence on NfF concentration under anhydrous conditions .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
